Diaplasinin

Catalog No.
S538532
CAS No.
481631-45-2
M.F
C32H31N5O
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaplasinin

CAS Number

481631-45-2

Product Name

Diaplasinin

IUPAC Name

1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole

Molecular Formula

C32H31N5O

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36)

InChI Key

BDPXZFKVHDEPIQ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6

Solubility

Soluble in DMSO

Synonyms

1-benzyl-3-pentyl-2-(6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl)-1H-indole, PAI 749, PAI-749, PAI749

Canonical SMILES

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6

Description

The exact mass of the compound Diaplasinin is 501.2529 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diaplasinin and Cell Migration

One of the essential functions of Diaplasinin is its ability to stimulate cell migration. In vitro studies have demonstrated that Diaplasinin promotes the migration of various cell types, including fibroblasts, keratinocytes, and endothelial cells. These cells play a critical role in wound closure and tissue regeneration by migrating towards the wound site and participating in the formation of new tissue. Studies have shown that Diaplasinin binds to a specific cell surface receptor, leading to the activation of signaling pathways that promote cell migration [].

Diaplasinin and Angiogenesis

Angiogenesis, the formation of new blood vessels, is another crucial process in wound healing. Diaplasinin has been shown to stimulate angiogenesis by promoting the proliferation and migration of endothelial cells, the cells that line the inner layer of blood vessels. This increased vascularization helps deliver oxygen and nutrients to the wound site, facilitating the healing process [].

Diaplasinin is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as an anticoagulant. It is structurally related to various small molecule inhibitors of plasminogen activator inhibitor-1, which plays a crucial role in regulating fibrinolysis and thrombolysis in the human body. The compound's design aims to enhance its effectiveness in modulating blood coagulation processes, potentially offering benefits for conditions associated with thrombosis and related cardiovascular diseases.

, primarily involving its interaction with biological macromolecules. Notably, it can undergo palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of various derivatives that may enhance its pharmacological properties. These reactions often involve arylation processes that modify the compound's structure to improve its efficacy and selectivity against target proteins such as plasminogen activator inhibitor-1 .

The biological activity of Diaplasinin is primarily characterized by its inhibitory effects on plasminogen activator inhibitor-1. This inhibition facilitates enhanced fibrinolytic activity, which is crucial for breaking down blood clots. Studies indicate that Diaplasinin can effectively modulate the activity of this serine protease inhibitor, leading to potential therapeutic applications in managing thrombotic disorders . Additionally, it may exhibit anti-inflammatory properties, further broadening its therapeutic scope.

Diaplasinin can be synthesized through various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: This method involves the coupling of arylsulfonyl chlorides with halogenated substrates to form the desired compound .
  • Chemical Modification of Pre-existing Structures: By modifying existing small molecule inhibitors of plasminogen activator inhibitor-1, researchers can derive new compounds like Diaplasinin that possess enhanced properties.

These synthesis routes allow for the generation of diverse analogs that can be screened for improved biological activity.

Diaplasinin has potential applications in:

  • Anticoagulation Therapy: Its primary application lies in preventing and treating thromboembolic disorders by enhancing fibrinolysis.
  • Cancer Treatment: Given its role in modulating blood clotting mechanisms, it may also have implications in cancer therapy where tumor-associated thrombosis is a concern.
  • Inflammatory Disease Management: Its anti-inflammatory properties could make it useful in treating conditions characterized by excessive inflammation.

Interaction studies involving Diaplasinin focus on its binding affinity and inhibitory effects on plasminogen activator inhibitor-1. These studies reveal that Diaplasinin binds effectively to the active site of the inhibitor, promoting a conformational change that leads to its inactivation. Such interactions are critical for understanding how Diaplasinin can be optimized for therapeutic use against thrombotic diseases .

Several compounds share structural and functional similarities with Diaplasinin, including:

  • Bazedoxifene: A selective estrogen receptor modulator with anticoagulant properties.
  • Rucaparib: An inhibitor targeting DNA repair mechanisms but also exhibiting some anticoagulant effects.
  • Kenpaullone: A small molecule that inhibits certain kinases but has shown some interaction with coagulation pathways.

Comparison Table

CompoundMechanism of ActionUnique Features
DiaplasininInhibits plasminogen activator inhibitor-1Designed specifically for anticoagulation
BazedoxifeneSelective estrogen receptor modulationPrimarily used for menopausal symptoms
RucaparibDNA repair inhibitionUsed mainly in cancer therapy
KenpaulloneKinase inhibitionBroader applications beyond coagulation

Diaplasinin stands out due to its targeted action against plasminogen activator inhibitor-1 and its specific design for anticoagulation therapy, distinguishing it from other similar compounds that may have broader or different therapeutic targets.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

501.25286063 g/mol

Monoisotopic Mass

501.25286063 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NRL66AVH63

KEGG Target based Classification of Drugs

Not elsewhere classified
Organismal systems
Complement and coagulation
SERPINE1 (PAI1) [HSA:5054] [KO:K03982]

Other CAS

481631-45-2

Wikipedia

Diaplasinin

Dates

Modify: 2024-02-18
1: Lucking AJ, Visvanathan A, Philippou H, Fraser S, Grant PJ, Connolly TM, Gardell SJ, Feuerstein GZ, Fox KA, Booth NA, Newby DE. Effect of the small molecule plasminogen activator inhibitor-1 (PAI-1) inhibitor, PAI-749, in clinical models of fibrinolysis. J Thromb Haemost. 2010 Jun;8(6):1333-9. doi: 10.1111/j.1538-7836.2010.03872.x. Epub 2010 Mar 25. PubMed PMID: 20345708.
2: Gardell SJ, Krueger JA, Antrilli TA, Elokdah H, Mayer S, Orcutt SJ, Crandall DL, Vlasuk GP. Neutralization of plasminogen activator inhibitor I (PAI-1) by the synthetic antagonist PAI-749 via a dual mechanism of action. Mol Pharmacol. 2007 Oct;72(4):897-906. Epub 2007 Jul 10. PubMed PMID: 17622579.

Explore Compound Types